molecular formula C5H9NO4S B2861113 3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide CAS No. 409107-64-8

3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide

Cat. No.: B2861113
CAS No.: 409107-64-8
M. Wt: 179.19
InChI Key: UETBQZUGBOZWRA-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C5H9NO4S and a molecular weight of 179.19 g/mol It is a derivative of isothiazolidine and is characterized by the presence of a carboxylate group and a 1,1-dioxide functional group

Scientific Research Applications

3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl isothiazolidine-3-carboxylate 1,1-dioxide typically involves the reaction of isothiazolidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of methyl chloroformate as a reagent, which reacts with isothiazolidine-3-carboxylic acid to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of methyl isothiazolidine-3-carboxylate 1,1-dioxide may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Mechanism of Action

The mechanism of action of methyl isothiazolidine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Isothiazolidine-3-carboxylic acid: Lacks the methyl ester and 1,1-dioxide groups.

    Methyl isothiazolidine-3-carboxylate: Lacks the 1,1-dioxide group.

    Isothiazolidine-3-carboxylate 1,1-dioxide: Lacks the methyl ester group.

Uniqueness

3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide is unique due to the presence of both the methyl ester and 1,1-dioxide functional groups. These groups confer distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c1-10-5(7)4-2-3-11(8,9)6-4/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETBQZUGBOZWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409107-64-8
Record name methyl 1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylate
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